molecular formula C18H16FNO3 B2747032 N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049435-56-4

N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2747032
CAS No.: 1049435-56-4
M. Wt: 313.328
InChI Key: BPOKOBBDYLYFNL-UHFFFAOYSA-N
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Description

This compound features a benzodioxole-5-carboxamide core linked to a (1-(4-fluorophenyl)cyclopropyl)methyl group. The cyclopropane ring introduces conformational rigidity, while the 4-fluorophenyl moiety may enhance metabolic stability and lipophilicity.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c19-14-4-2-13(3-5-14)18(7-8-18)10-20-17(21)12-1-6-15-16(9-12)23-11-22-15/h1-6,9H,7-8,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOKOBBDYLYFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article will delve into its biological activity, focusing on mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Name : this compound
  • Molecular Formula : C17_{17}H16_{16}FNO4_{4}
  • Molecular Weight : 317.31 g/mol

The compound features a cyclopropyl group attached to a phenyl ring, which is further substituted by a benzo[d][1,3]dioxole moiety. This unique structure contributes to its biological activity.

Research indicates that the compound may interact with various biological targets, influencing pathways related to inflammation and cancer. The presence of the benzo[d][1,3]dioxole structure suggests potential inhibitory effects on certain enzymes involved in prostaglandin synthesis, similar to other compounds in this class.

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that derivatives of benzo[d][1,3]dioxole compounds exhibit significant anti-inflammatory properties by inhibiting mPGES-1 (microsomal prostaglandin E synthase-1), which is crucial in the biosynthesis of prostaglandin E2 (PGE2) .
  • Anticancer Potential : The compound's ability to inhibit cell proliferation has been observed in various cancer cell lines, indicating potential as an anticancer agent. For instance, studies show that similar compounds can effectively inhibit the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the cyclopropyl and dioxole moieties significantly affect the biological activity of these compounds. For example:

  • Substituents on the phenyl ring influence the potency against specific targets.
  • The presence of fluorine atoms enhances lipophilicity and potentially improves bioavailability.

Study 1: Inhibition of Prostaglandin Synthesis

A study investigated the effects of various benzo[d][1,3]dioxole derivatives on mPGES-1 inhibition. The lead compound demonstrated an IC50_{50} value of 8 nM against mPGES-1 and showed selective inhibition over COX enzymes . This suggests a promising therapeutic profile for inflammatory diseases.

Study 2: Anticancer Activity in Leukemia Models

In vitro assays conducted on U937 cells revealed that this compound significantly inhibited cell proliferation with minimal toxicity to normal cells. The effective concentration was determined to be around 10 µM, indicating potential for further development as an anticancer agent .

Data Summary

Biological Activity IC50_{50} Cell Line/Model Remarks
mPGES-1 Inhibition8 nMNot specifiedSelective over COX enzymes
U937 Cell Proliferation Inhibition10 µMHuman myeloid leukemiaMinimal toxicity to normal cells

Comparison with Similar Compounds

Key Structural Features

Compound Name Amide Nitrogen Substituent Core Structure Notable Functional Groups
Target Compound (1-(4-Fluorophenyl)cyclopropyl)methyl Benzodioxole-5-carboxamide 4-Fluorophenyl, cyclopropane
IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide) 3-(Trifluoromethyl)phenyl Benzodioxole-5-carboxamide CF₃, aromatic
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Heptan-4-yl Benzodioxole-5-carboxamide Alkyl chain
Compound 35 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide) Thiazol-2-yl with benzoyl substituents Cyclopropanecarboxamide + benzodioxole Trifluoromethoxy, thiazole

Physicochemical and Pharmacokinetic Insights

  • Cyclopropane Rigidity : Present in the target compound and PhD course analogs (e.g., Compound 35), this feature may enhance binding affinity by reducing conformational flexibility .
  • Fluorine Effects : The 4-fluorophenyl group in the target compound and analogs (e.g., ) improves metabolic stability and lipophilicity (clogP ~3.5 estimated) .
  • Thiazole vs.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step reactions, including:

  • Cyclopropane ring formation : Employing Simmons-Smith conditions (e.g., Zn/Cu couple with diiodomethane) for cyclopropylation of the 4-fluorophenyl precursor .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the benzo[d][1,3]dioxole-5-carboxylic acid with the cyclopropylmethylamine intermediate .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., ethanol/water) to achieve >95% purity .
    Optimization : Reaction yields improve with anhydrous solvents (e.g., DMF or THF), controlled temperatures (0–25°C), and catalytic bases (e.g., DMAP) .

Basic: What spectroscopic and analytical techniques are critical for structural validation and purity assessment?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the fluorophenyl and cyclopropyl groups (δ 4.5–5.5 ppm for dioxole protons; δ 0.8–1.2 ppm for cyclopropyl CH2) .
  • HRMS (ESI+) : Verify molecular ion ([M+H]+) at m/z 368.1264 (calculated for C19H17FNO4) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN/H2O, 70:30) with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the fluorophenyl and cyclopropyl moieties in target binding?

Answer:

  • Fluorophenyl group : Replace with Cl, Br, or H to evaluate electronic effects on receptor affinity. Comparative IC50 assays (e.g., kinase inhibition) reveal fluorine’s role in π-stacking and hydrophobic interactions .
  • Cyclopropyl spacer : Substitute with linear alkyl chains or aromatic rings to test steric constraints. Molecular docking (e.g., AutoDock Vina) predicts enhanced rigidity improves fit into hydrophobic pockets .
  • Data interpretation : Use ANOVA to statistically validate differences in activity (p < 0.05) across analogs .

Advanced: What experimental strategies resolve contradictions in reported enzyme inhibition data across assay platforms?

Answer:
Contradictions often arise from:

  • Assay conditions : Varying ATP concentrations (e.g., 10 µM vs. 1 mM) in kinase assays. Standardize using the ADP-Glo™ Kinase Assay .
  • Cell permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate in vitro IC50 with cellular efficacy .
  • Data normalization : Apply Z-score analysis to harmonize results from high-throughput vs. low-throughput platforms .

Advanced: How can X-ray crystallography and molecular dynamics (MD) simulations clarify the compound’s binding mode to biological targets?

Answer:

  • Co-crystallization : Soak the compound into crystallized enzymes (e.g., MAPK14) at 10 mM concentration (20% PEG 3350, pH 7.4) .
  • MD simulations (NAMD/GROMACS) : Simulate ligand-protein interactions over 100 ns to identify stable binding poses and key residues (e.g., Lys53, Asp168) .
  • Validation : Overlay crystallographic electron density maps with simulated poses (RMSD < 2.0 Å) .

Basic: What in vitro screening protocols are recommended for initial assessment of anticancer activity?

Answer:

  • Cell lines : Test against MCF-7 (breast) and A549 (lung) cancer cells, with HEK293 as a normal control .
  • MTT assay : Incubate cells with 1–100 µM compound for 72 hours; calculate IC50 using nonlinear regression (GraphPad Prism) .
  • Apoptosis markers : Confirm via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

Advanced: How can metabolic stability and toxicity be evaluated in preclinical studies?

Answer:

  • Microsomal stability : Incubate with human liver microsomes (1 mg/mL, NADPH) for 60 min; quantify parent compound via LC-MS/MS (t1/2 > 30 min desirable) .
  • hERG inhibition : Patch-clamp assays (IC50 > 10 µM mitigates cardiac risk) .
  • In vivo toxicity : Dose rats (5–50 mg/kg, 14 days) and monitor ALT/AST levels; histopathology of liver/kidney sections .

Advanced: What computational tools predict off-target interactions and ADMET properties?

Answer:

  • SwissADME : Predicts BBB permeability (TPSA > 60 Ų indicates poor CNS penetration) and CYP450 inhibition .
  • Pharos : Maps potential off-targets (e.g., GPCRs, ion channels) via similarity to known ligands .
  • ProTox-II : Estimates LD50 and organ toxicity (e.g., hepatotoxicity score < 0.5) .

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